2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c28-19-11-14(13-5-1-2-6-15(13)22-19)20(29)21-12-18-24-23-16-7-8-17(25-27(16)18)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,29)(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHQSOWOKBZMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC(=O)NC5=CC=CC=C54)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Construction of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions to form the triazolopyridazine ring.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a halogenated precursor of the triazolopyridazine.
Final Coupling: The final step involves coupling the triazolopyridazine intermediate with the quinoline derivative using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially reducing it to a dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazolopyridazine derivatives.
Substitution: Various substituted quinoline or triazolopyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the triazolopyridazine moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The target compound’s triazolo-pyridazine and quinoline hybrid differs from analogs like 6-((6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl)thio)quinoline (CAS 1022150-57-7), which replaces the pyrrolidin-1-yl group with a methyl-pyrazole substituent and uses a thioether linkage instead of a methyl-carboxamide bridge.
Functional Group Modifications
- Pyrrolidin-1-yl vs. Methoxy Groups: In , derivatives of 7-methoxyquinoline (e.g., compound 5) exhibit antibacterial activity, suggesting that electron-donating groups (e.g., methoxy) on quinoline enhance interactions with bacterial targets. The pyrrolidin-1-yl group in the target compound, being bulkier and more basic, might favor binding to eukaryotic enzymes (e.g., kinases) over prokaryotic targets .
- Hydroxy vs. Methyl Substituents : The 2-hydroxy group in the target compound could improve solubility and hydrogen-bonding capacity compared to methyl-substituted analogs (e.g., compound 6 in ), which prioritize hydrophobic interactions .
Pharmacological Activity
While direct data for the target compound are unavailable, structurally related compounds provide insights:
- Antibacterial Activity: Pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compound 6 in ) show MIC values of 8–32 µg/mL against S. aureus and E. coli, attributed to DNA gyrase inhibition. The triazolo-pyridazine-quinoline hybrid may exhibit similar mechanisms but with altered potency due to its carboxamide bridge .
- Kinase Inhibition: CAS 1022150-57-7 () is a known MET kinase inhibitor (IC₅₀ = 12 nM), suggesting that triazolo-pyridazine-quinoline hybrids are viable kinase-targeting scaffolds. The pyrrolidin-1-yl group in the target compound could modulate selectivity toward other kinases (e.g., ALK or EGFR) .
Research Implications
The target compound’s unique combination of hydroxy, carboxamide, and pyrrolidin-1-yl groups warrants further exploration:
- ADMET Properties : The hydroxy and carboxamide groups may improve aqueous solubility compared to thioether-linked analogs, but the pyrrolidine ring could introduce metabolic instability (e.g., CYP450-mediated oxidation) .
- Synthetic Feasibility: demonstrates successful condensation of quinoline derivatives with heterocyclic amines, suggesting viable routes to optimize the target compound’s yield and purity .
Biological Activity
The compound 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following formula:
Key Features:
- The compound contains a quinoline core, which is known for various biological activities.
- The presence of a pyrrolidine and triazole moiety enhances its interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that this compound exhibits antimicrobial , anti-inflammatory , and anticancer properties. The following sections detail specific activities and findings.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds often show significant antimicrobial properties. For instance, compounds similar to the one have demonstrated activity against various bacterial strains. A study on related triazole derivatives reported an IC50 range of 1.5 to 10 μM against Gram-positive bacteria .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been evaluated through its ability to inhibit cyclooxygenase enzymes (COX). In vitro assays revealed that it could inhibit COX-II with an IC50 value of approximately 0.52 μM, indicating strong anti-inflammatory effects .
Anticancer Activity
In cancer research, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells. A derivative was found to inhibit cell proliferation in various cancer cell lines, with a notable effect on breast and lung cancer cells . The mechanism appears to involve the modulation of signaling pathways associated with cell survival.
The biological activity of this compound is believed to stem from its ability to interact with specific protein targets:
-
Inhibition of Enzymes:
- The compound acts as a competitive inhibitor for COX enzymes.
- It may also inhibit other enzymes involved in inflammatory pathways.
-
Cell Signaling Modulation:
- The compound affects signaling pathways related to cell growth and apoptosis.
- It has been shown to downregulate anti-apoptotic proteins in cancer cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Study on COX Inhibition:
- Anticancer Evaluation:
- Antimicrobial Screening:
Q & A
Q. What are the recommended synthetic routes for 2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Coupling of triazolo-pyridazine and quinoline-carboxamide precursors.
- Use of catalysts (e.g., palladium-based) for cyclization and amide bond formation .
- Critical parameters: Temperature (60–120°C), pH control (neutral to mildly basic), and solvent selection (e.g., DMF, ethanol) to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing intermediates and final products?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and functional group integrity (e.g., quinoline C=O at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±2 ppm accuracy) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Q. How does the compound’s heterocyclic architecture influence its pharmacological potential?
- Methodological Answer :
- The quinoline core enables intercalation with DNA/proteins, while the triazolo-pyridazine moiety enhances binding to kinase ATP pockets .
- Structural analogs (Table 1) highlight activity trends:
| Compound Class | Key Structural Features | Biological Activity |
|---|---|---|
| Triazolopyridazine Derivatives | Fused triazole-pyridazine rings | Anticancer, kinase inhibition |
| Quinoxaline-based Inhibitors | Extended π-systems with substituents | Broad-spectrum kinase inhibition |
- Key Insight : The pyrrolidine substituent may improve solubility and target selectivity compared to methyl/cyclobutyl analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., enzymatic vs. cellular assays)?
- Methodological Answer :
- Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity, cell viability assays for functional activity) .
- Assay condition standardization : Control variables like ATP concentration (kinase assays) or serum content (cell cultures) to reduce variability .
- Meta-analysis : Compare results with structurally similar compounds (e.g., triazolopyridazine derivatives in Table 1) to identify structure-activity relationships (SARs) .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with kinase domains (e.g., MET kinase PDB: 3QT) .
- Molecular Dynamics (MD) Simulations : GROMACS-based simulations (50 ns) assess stability of ligand-target complexes in solvated environments .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energies (±2 kcal/mol accuracy) .
Q. How can metabolic stability be experimentally evaluated, and what modifications improve pharmacokinetics?
- Methodological Answer :
- In vitro assays :
- Liver microsomal incubations (human/rat) with LC-MS monitoring of parent compound depletion .
- CYP450 inhibition profiling to assess drug-drug interaction risks .
- Structural modifications :
- Introduce electron-withdrawing groups (e.g., -F) on the quinoline ring to reduce oxidative metabolism .
- Prodrug strategies (e.g., esterification of hydroxyl groups) to enhance oral bioavailability .
Q. What experimental design principles apply to optimizing synthetic yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio) and identify critical factors .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
Data Contradiction Analysis
Q. How should conflicting structural data (e.g., X-ray vs. NMR-derived conformations) be addressed?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., quinoline C=O···H-N interactions) .
- Dynamic NMR : Assess conformational flexibility in solution (e.g., pyrrolidine ring puckering) .
- Theoretical Calculations : DFT (B3LYP/6-31G*) compares energy-minimized structures with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
